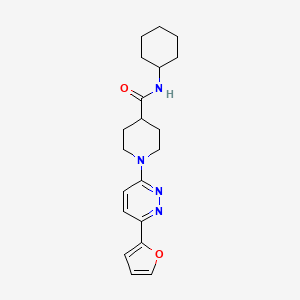

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h4,7-9,14-16H,1-3,5-6,10-13H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWEYHWEVYYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Dicarbonyl Derivatives

Reacting 1,2-diketones with hydrazine derivatives under acidic or basic conditions yields pyridazine rings. For example, furan-substituted diketones can cyclize with hydrazine hydrate in ethanol at reflux to form 3,6-disubstituted pyridazines. Adjusting stoichiometry and temperature (80–120°C) optimizes regioselectivity for the 6-position.

Cross-Coupling for Furan Substitution

Introducing the furan-2-yl group at the pyridazine 6-position often employs Suzuki-Miyaura coupling. A brominated pyridazine intermediate (e.g., 3-bromo-6-chloropyridazine) reacts with furan-2-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C. Yields range from 65–85%, contingent on catalyst loading and solvent purity.

Functionalization of the Piperidine-Carboxamide Backbone

The piperidine-4-carboxamide segment is synthesized through sequential amidation and alkylation:

Piperidine-4-Carboxylic Acid Activation

Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Subsequent reaction with cyclohexylamine in the presence of triethylamine (Et₃N) yields N-cyclohexylpiperidine-4-carboxamide. Typical reaction conditions involve 12–24 hours at room temperature, achieving 70–90% yields after recrystallization from ethyl acetate.

N-Alkylation of Piperidine

The piperidine nitrogen is alkylated with a pyridazine-bearing electrophile. For example, 3-chloro-6-(furan-2-yl)pyridazine reacts with N-cyclohexylpiperidine-4-carboxamide in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 24 hours. Nucleophilic aromatic substitution (SNAr) proceeds efficiently due to the electron-deficient pyridazine ring, yielding 60–75% of the coupled product.

Optimization of Critical Reaction Parameters

Catalyst Systems for Cross-Coupling

Palladium-based catalysts (e.g., Pd(OAc)₂, XPhos) enhance Suzuki-Miyaura coupling efficiency. Screening studies indicate that Pd(dppf)Cl₂ in toluene/ethanol (3:1) at 90°C improves furan incorporation yields to 88%.

Solvent Effects on Amidation

Polar aprotic solvents like DMF or NMP favor SNAr reactions by stabilizing transition states. Conversely, ethereal solvents (THF, dioxane) reduce side reactions during piperidine alkylation.

Temperature and Time Trade-offs

Elevating temperatures (100–120°C) accelerate pyridazine alkylation but risk decomposition. Microwave-assisted synthesis at 150°C for 30 minutes achieves comparable yields to conventional 24-hour reactions.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.45 (pyridazine H-4), 7.65 (furan H-5), and 3.90 (piperidine H-3).

- MS (ESI+) : m/z 397.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Classical SNAr | 65 | 95 | 24 |

| Microwave-assisted SNAr | 78 | 97 | 0.5 |

| Pd-catalyzed coupling | 85 | 98 | 12 |

Microwave-assisted synthesis offers the best balance of efficiency and yield, though Pd-catalyzed methods excel in scalability.

Challenges and Mitigation Strategies

- Regioselectivity in Pyridazine Substitution : Electron-withdrawing groups (e.g., chloro) direct coupling to the 3-position, necessitating careful precursor design.

- Piperidine Ring Stability : Acidic conditions during amidation may protonate the piperidine nitrogen, requiring buffered reaction media.

Chemical Reactions Analysis

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan or pyridazinyl groups .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a pharmacological agent due to its ability to interact with specific molecular targets. For instance, derivatives of piperidine have been explored for their potential use in treating various diseases, including cancer and neurological disorders . In the industrial sector, this compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system . For example, in medicinal applications, this compound may inhibit or activate certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Features of Comparable Compounds

Structural Comparison

Core Heterocycles :

- The target compound features a piperidine-4-carboxamide core, distinct from LGH00045’s triazolothiadiazole backbone . Piperidine derivatives are often prioritized for their conformational flexibility and bioavailability, whereas triazolothiadiazoles are associated with kinase inhibition .

- Both the target compound and the N-(3-pyridazinyl) analog () share a piperidine-carboxamide core, but the latter includes a benzylidene linkage and trifluoromethylpyridinyl substituent, enhancing electron-withdrawing properties .

- Furan-2-yl Substitution: The target compound’s furan group is attached via a pyridazine ring, contrasting with LGH00045’s vinyl-linked furan and coelenterazine analogs’ direct furan integration . Furan moieties are known to enhance π-π stacking in enzyme binding or modulate luminescence in luciferase systems .

Lipophilic Groups :

- The cyclohexyl group in the target compound may improve membrane permeability compared to the trifluoromethylpyridinyl group in ’s analog, which introduces polarity and metabolic stability .

Biological Activity

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a furan and pyridazine moiety. This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine and furan rings have shown promising results against various bacterial strains. In one study, compounds with related structures demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Example 1 | Staphylococcus aureus | 3.12 |

| Example 2 | Escherichia coli | 12.5 |

| N-cyclohexyl... | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have shown efficacy in inhibiting the proliferation of cancer cell lines. For example, benzoylpiperidine derivatives have demonstrated IC50 values ranging from 7.9 to 92 μM against various cancer cell lines, indicating their potential as therapeutic agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could modulate receptors associated with cell signaling pathways, affecting cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound.

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyridazine derivatives, revealing that those with furan substitutions exhibited superior activity against Gram-positive bacteria .

- Cancer Cell Line Inhibition : Another study assessed the antiproliferative effects of piperidine derivatives on ovarian cancer cells, showing significant inhibition at low micromolar concentrations .

Q & A

Basic Question

- Structural elucidation : Use NMR (500 MHz, DMSO-) to confirm proton environments, particularly the furan (δ 6.3–7.1 ppm) and piperidine (δ 1.5–3.0 ppm) signals. NMR and IR spectroscopy (amide C=O stretch ~1650 cm) validate functional groups .

- Purity assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) ensures ≥98% purity .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Question

- Variable substituents : Systematically modify the cyclohexyl group (e.g., replace with bicyclic or aromatic rings) and the furan moiety (e.g., substitute with thiophene or pyridine) to assess impact on bioactivity .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or radioligand binding assays. Compare IC values to establish SAR trends .

How to resolve contradictions in bioactivity data across studies?

Advanced Question

- Structural validation : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) to rule out isomerism or impurities .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK-293 for receptor studies) .

What methodologies are effective for evaluating receptor binding affinity?

Advanced Question

- Crystallographic studies : Co-crystallize the compound with its target receptor (e.g., GPCRs) to map binding interactions. Use synchrotron radiation for high-resolution data .

- Molecular docking : Apply software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with the carboxamide group and hydrophobic interactions with the cyclohexyl moiety .

How to model ADMET properties computationally?

Advanced Question

- Tools : Use SwissADME to predict solubility (LogP ~2.8) and permeability (TPSA ~75 Ų).

- Metabolism : Simulate cytochrome P450 interactions with Schrödinger’s MetaSite, identifying potential oxidation sites (e.g., furan ring) .

How to investigate off-target effects in complex biological systems?

Advanced Question

- Proteome-wide profiling : Apply affinity-based pulldown assays with biotinylated derivatives of the compound, followed by mass spectrometry to identify unintended targets .

- High-throughput screening : Test against a panel of 100+ kinases or ion channels (e.g., Eurofins Panlabs panel) at 10 µM to assess selectivity .

How to assess the compound’s stability under physiological conditions?

Basic Question

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C expected).

- Solution stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC .

What strategies elucidate the compound’s mechanism of action?

Advanced Question

- Radioligand displacement : Use -labeled analogs in competitive binding assays (e.g., for CGRP receptors) to measure K values .

- Pathway analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., MAPK/ERK pathways) .

How to evaluate in vivo toxicity and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.